

An In-depth Technical Guide to N-methylpiperidine-2-ethanol

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Compound of Interest

Compound Name: 2-Piperidineethanol, 1-methyl-

Cat. No.: B118480

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This technical guide provides a comprehensive overview of N-methylpiperidine-2-ethanol, a heterocyclic compound of interest in pharmaceutical synthesis. The document details its physicochemical properties, outlines a general synthetic protocol, and illustrates its role as a key intermediate in the development of kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physicochemical and Quantitative Data

N-methylpiperidine-2-ethanol is a substituted piperidine derivative with a primary alcohol functional group. Its key quantitative properties are summarized below for reference.

Property	Value	Reference
Molecular Weight	143.23 g/mol	[1] [2] [3] [4] [5] [6]
Molecular Formula	C8H17NO	[1] [2] [3] [4] [7]
CAS Number	533-15-3	[1] [2] [7]
Boiling Point	82-84 °C at 19 Torr	[3] [4]
Density	0.98 g/cm ³ (at 20°C)	[3] [4] [5]
Refractive Index	1.48 (at 20°C)	[3] [4] [5]
Flash Point	106 °C	[3]
pKa	15.15 ± 0.10 (Predicted)	[3] [4]
LogP	0.3-1.139 (at 25°C, pH 6-10.4)	[3] [4]
Appearance	White powder or colorless liquid	[5] [7]

Experimental Protocols

The following sections describe generalized experimental procedures relevant to the synthesis and analysis of N-methylpiperidine-2-ethanol.

1. Synthesis via Catalytic Hydrogenation of 2-Pyridineethanol

A common route to piperidine ethanol involves the catalytic hydrogenation of their corresponding pyridine precursors.[\[8\]](#) The N-methyl derivative can be formed as a byproduct in this reaction or synthesized deliberately.[\[8\]](#)[\[9\]](#)

- **Reaction Setup:** A solution of 2-pyridineethanol is prepared in a suitable solvent, such as methanol or ethanol, within a high-pressure reaction vessel (e.g., a Fisher-Porter bottle).[\[10\]](#)
- **Catalyst Addition:** A hydrogenation catalyst, such as palladium on carbon (Pd/C) or a noble metal catalyst like ruthenium or rhodium, is added to the reactor.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- **Hydrogenation:** The vessel is sealed and charged with hydrogen gas to a pressure of at least 500 psig, with 1000 psig being preferable.[8] The reaction mixture is agitated and heated to a temperature between 90°C and 120°C.[8][9] The reaction proceeds until hydrogen uptake ceases.
- **Work-up and Isolation:** After cooling and venting the reactor, the catalyst is removed by vacuum filtration.[8] The filtrate is then subjected to distillation to isolate the N-methylpiperidine-2-ethanol product.
- **N-Methylation:** While N-methylation can occur as a side reaction, specific N-alkylation steps can be employed on 2-piperidineethanol to yield the target compound with higher selectivity.

2. Analytical Characterization

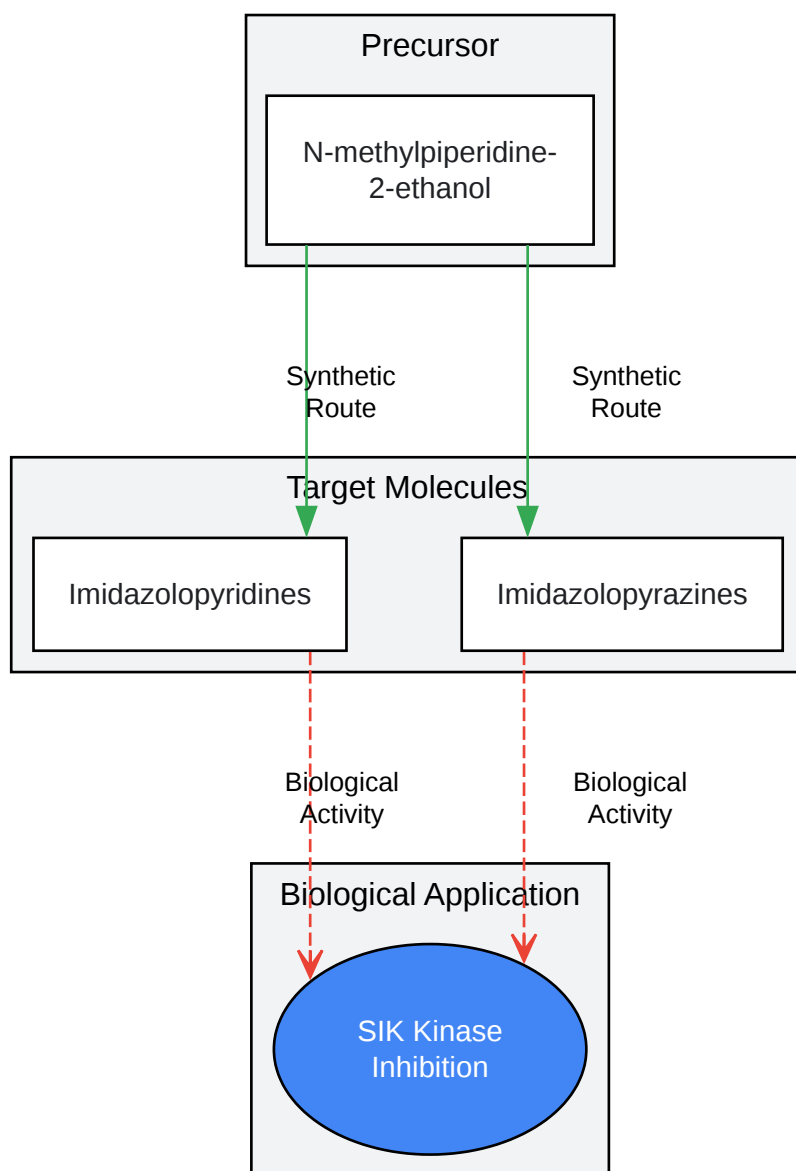
The purity and identity of the synthesized N-methylpiperidine-2-ethanol are typically confirmed using standard analytical techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR and ^{13}C NMR are used to confirm the molecular structure of the compound.
- **High-Performance Liquid Chromatography (HPLC):** HPLC is employed to determine the purity of the final product, often with a minimum purity specification of 98%.[7]

Synthetic Utility and Workflow

N-methylpiperidine-2-ethanol serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds.[11] Notably, it is a precursor for thioridazine and is utilized in the preparation of imidazolopyridines and imidazolopyrazines, which have been identified as inhibitors of Salt-Inducible Kinase (SIK).[1][3][4]

The logical workflow from the starting material to the final application is depicted in the diagram below.



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Caption: Synthetic pathway of N-methylpiperidine-2-ethanol.

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